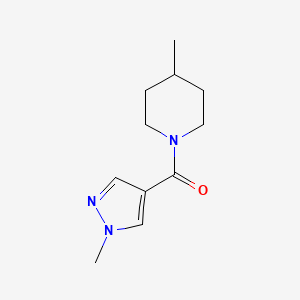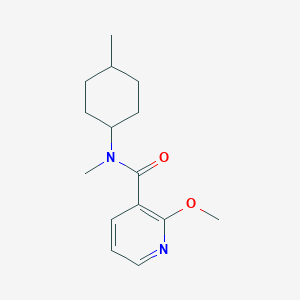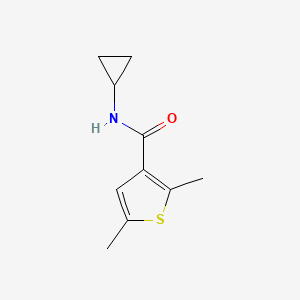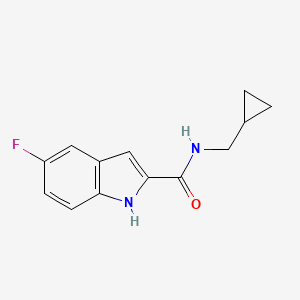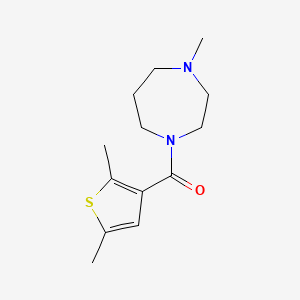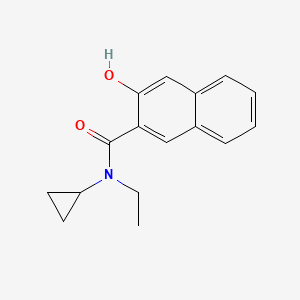
1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide, also known as CX-717, is a synthetic compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are involved in memory and learning processes. CX-717 has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By modulating the activity of these receptors, this compound enhances the strength of synaptic connections and facilitates the encoding of new memories.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of glutamate, a neurotransmitter involved in synaptic transmission and plasticity. This effect is thought to underlie the cognitive-enhancing effects of this compound, as it enhances the strength of synaptic connections and facilitates the formation of new memories. This compound has also been shown to increase the activity of the prefrontal cortex, a brain region involved in executive function and working memory.
Advantages and Limitations for Lab Experiments
One advantage of 1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide is its specificity for AMPA receptors, which allows for targeted modulation of synaptic plasticity and memory formation. However, this compound has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, the long-term effects of this compound on cognitive function and brain health are not yet fully understood.
Future Directions
Future research on 1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide should focus on elucidating its long-term effects on cognitive function and brain health, as well as its potential applications in the treatment of cognitive disorders. Additionally, further optimization of the synthesis and formulation of this compound may improve its efficacy and reduce its side effects. Finally, the development of more selective and potent AMPA receptor modulators may provide new insights into the mechanisms underlying synaptic plasticity and memory formation.
Synthesis Methods
The synthesis of 1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide involves several steps, starting from the reaction of 4-piperidone with cyclohexylmethylamine to form N-(cyclohexylmethyl)piperidin-4-one. This intermediate is then reacted with methylamine and acetic anhydride to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.
Scientific Research Applications
1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its cognitive-enhancing effects. In animal studies, this compound has been shown to improve memory and learning in various tasks, including object recognition and spatial memory. In humans, this compound has been shown to enhance cognitive performance in tasks such as working memory, attention, and executive function.
properties
IUPAC Name |
1-acetyl-N-(cyclohexylmethyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(19)18-10-8-15(9-11-18)16(20)17(2)12-14-6-4-3-5-7-14/h14-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHXUZFPSOMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)





